molecular formula C16H26ClNO B4901824 4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine

4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine

Cat. No.: B4901824
M. Wt: 283.83 g/mol
InChI Key: CCQLNYXRJVFHLU-UHFFFAOYSA-N
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Description

4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to a diethylbutan-1-amine backbone

Properties

IUPAC Name

4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO/c1-5-18(6-2)9-7-8-10-19-16-14(4)11-13(3)12-15(16)17/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQLNYXRJVFHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=C(C=C(C=C1Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine involves several steps. One common synthetic route includes the reaction of 2-chloro-4,6-dimethylphenol with diethylamine in the presence of a suitable base to form the intermediate 2-chloro-4,6-dimethylphenoxy-N,N-diethylamine. This intermediate is then reacted with 1-bromobutane under reflux conditions to yield the final product .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine can be compared with similar compounds such as:

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